molecular formula C16H21NO3 B11843894 2H-1-Benzopyran-2-one, 7-(2-(diethylamino)ethoxy)-4-methyl- CAS No. 24416-77-1

2H-1-Benzopyran-2-one, 7-(2-(diethylamino)ethoxy)-4-methyl-

Cat. No.: B11843894
CAS No.: 24416-77-1
M. Wt: 275.34 g/mol
InChI Key: AXFDKDUQMWOLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a fluorescent probe in various analytical techniques due to its chromophoric properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450 by binding to the active site, thereby preventing substrate access.

    Fluorescence: Its chromophoric structure allows it to absorb and emit light, making it useful in fluorescence-based assays.

Comparison with Similar Compounds

    7-(Diethylamino)coumarin: Lacks the ethoxy group but shares the diethylamino substitution.

    4-Methylcoumarin: Lacks both the diethylamino and ethoxy groups but retains the core chromenone structure.

Uniqueness:

  • The presence of both the diethylamino and ethoxy groups in 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced fluorescence and specific enzyme inhibition capabilities, distinguishing it from other coumarin derivatives.

Properties

CAS No.

24416-77-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

7-[2-(diethylamino)ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C16H21NO3/c1-4-17(5-2)8-9-19-13-6-7-14-12(3)10-16(18)20-15(14)11-13/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

AXFDKDUQMWOLKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.